

# validating the clinical efficacy of Hidrosmina in chronic venous insufficiency through meta-analysis

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Hidrosmina**

Cat. No.: **B1237815**

[Get Quote](#)

## Hidrosmina in Chronic Venous Insufficiency: A Comparative Clinical Efficacy Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a meta-analytical perspective on the clinical efficacy of **Hidrosmina** for the treatment of Chronic Venous Insufficiency (CVI). Drawing from available clinical data, this document compares **Hidrosmina** with other therapeutic alternatives and presents supporting experimental evidence to inform research and development in vascular medicine.

## Comparative Efficacy Analysis

While a dedicated meta-analysis focusing exclusively on **Hidrosmina** is not readily available in published literature, existing clinical trials provide valuable data for a comparative assessment of its efficacy. This guide synthesizes findings from key studies to offer a quantitative comparison against placebo and another commonly used flavonoid, Diosmin.

## Hidrosmina vs. Placebo

Clinical evidence strongly supports the efficacy of **Hidrosmina** in alleviating the symptoms of CVI compared to placebo. A notable double-blind, placebo-controlled trial demonstrated significant improvements in patients treated with **Hidrosmina**.<sup>[1][2][3]</sup>

Table 1: Summary of **Hidrosmina** vs. Placebo Clinical Trial Data

| Parameter          | Hidrosmina<br>(200 mg, 3<br>times daily)                           | Placebo                    | Outcome                                                    | Source    |
|--------------------|--------------------------------------------------------------------|----------------------------|------------------------------------------------------------|-----------|
| Patient Population | 30 patients with CVI                                               | 27 patients with CVI       | -                                                          | [1][2][3] |
| Treatment Duration | 45 days                                                            | 45 days                    | -                                                          | [1][2][3] |
| Primary Outcome    | Significant reduction in subjective symptoms (pain, leg heaviness) | Minimal improvement        | Hidrosmina showed marked superiority in symptom reduction. | [1][2][3] |
| Secondary Outcome  | 10% reduction in swelling                                          | No significant change      | Hidrosmina was effective in reducing edema.                | [1][2][3] |
| Adverse Events     | 1 case of epigastric pain                                          | No adverse events reported | Hidrosmina was generally well-tolerated.                   | [1][2][3] |

## Hidrosmina vs. Diosmin

A head-to-head comparison between **Hidrosmina** and Diosmin, another widely prescribed venoactive agent, suggests potential advantages for **Hidrosmina** in terms of symptomatic relief, even at a lower dosage.[4][5]

Table 2: Summary of **Hidrosmina** vs. Diosmin Comparative Clinical Trial Data

| Parameter          | Hidrosmina                                                                                     | Diosmin                                        | Outcome                                                                                  | Source |
|--------------------|------------------------------------------------------------------------------------------------|------------------------------------------------|------------------------------------------------------------------------------------------|--------|
| Patient Population | 10 patients with CVI                                                                           | 10 patients with CVI                           | -                                                                                        | [4][5] |
| Treatment Duration | 90 days                                                                                        | 90 days                                        | -                                                                                        | [4][5] |
| Primary Outcome    | Superior improvement in subjective symptomatology (heaviness, tenderness, cramps, paresthesia) | Less improvement in subjective symptoms        | Hidrosmina demonstrated superior clinical efficacy in improving subjective CVI symptoms. | [4][5] |
| Secondary Outcome  | Less pronounced improvement in objective signs (phlebography, skin trophism, edema evolution)  | Less pronounced improvement in objective signs | Both treatments showed limited effects on objective measures within the study period.    | [4][5] |
| Adverse Events     | No significant adverse reactions reported                                                      | Not specified                                  | Hidrosmina was well-tolerated.                                                           | [4]    |

## Experimental Protocols

The methodologies employed in the key clinical trials cited provide a framework for understanding the evidence base for **Hidrosmina**'s efficacy.

## Protocol: Double-Blind, Placebo-Controlled Trial of Hidrosmina

- Objective: To assess the effectiveness of **Hidrosmina** in patients with CVI of the lower limbs.  
[1][2][3]

- Study Design: A double-blind, randomized, placebo-controlled trial.[1][2][3]
- Participants: 57 patients with varicose veins, ankle swelling, and symptoms of local pain and leg heaviness were randomly allocated to two groups.[1][2][3]
- Intervention:
  - Treatment Group (n=30): 200 mg of **Hidrosmina** administered in capsules three times daily for 45 days.[1][2][3]
  - Control Group (n=27): Placebo capsules administered three times daily for 45 days.[1][2][3]
- Assessments:
  - Subjective symptoms (pain and leg heaviness) were evaluated using rating scales.[1][2][3]
  - Swelling was assessed by a photographic method.[1][2][3]
- Endpoint: The primary endpoint was the clinical improvement in evaluated parameters compared to placebo.[1][2][3]

## Protocol: Double-Blind Comparative Trial of **Hidrosmina** vs. **Diosmin**

- Objective: To compare the therapeutic efficacy of **Hidrosmina** versus Diosmin in patients with CVI.[4][5]
- Study Design: A controlled, double-blind clinical trial.[4]
- Participants: 20 patients with CVI and varicose symptomatology in the lower limbs were randomly assigned to two treatment groups.[4]
- Intervention:
  - **Hidrosmina** Group (n=10): Dosage was noted to be lower than the Diosmin group.[4][5]
  - Diosmin Group (n=10): Standard dosage.[4]

- Assessments:
  - Clinical examinations and various explorations were performed at baseline and on days 15, 30, 60, and 90.[4]
  - Evaluations included physical examination, phlebography, electrocardiogram, ophthalmological examination, and biochemical analyses.[4]
- Endpoint: The primary endpoint was the comparison of clinical therapeutic efficacy between the two treatments, focusing on both subjective and objective parameters.[4]

## Visualizing the Evidence

The following diagrams illustrate the workflow of the clinical validation process and the comparative logic of the treatments.



[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Therapeutic effects of hidrosmin on chronic venous insufficiency of the lower limbs. | Semantic Scholar [semanticsscholar.org]
- 2. Therapeutic effects of hidrosmin on chronic venous insufficiency of the lower limbs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scilit.com [scilit.com]
- 4. [A double-blind study comparing the clinical efficacy of the preparation F-117 (hidrosmin) versus diosmin in the treatment of patients with peripheral venous disorders] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [validating the clinical efficacy of Hidrosmina in chronic venous insufficiency through meta-analysis]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1237815#validating-the-clinical-efficacy-of-hidrosmina-in-chronic-venous-insufficiency-through-meta-analysis>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)